molecular formula C14H10O6S B2476376 (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate CAS No. 622812-41-3

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

Cat. No.: B2476376
CAS No.: 622812-41-3
M. Wt: 306.29
InChI Key: CUBPAZKXCDFJGN-QPEQYQDCSA-N
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Description

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a useful research compound. Its molecular formula is C14H10O6S and its molecular weight is 306.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reaction Studies

  • High Yield Synthesis of Furylmethane Derivatives : Research demonstrates the effective production of tri(furyl)methane derivatives from furfural and furan using an acidic aqueous phase with –SO3H functionalized ionic liquids. This approach yields higher efficiency and suppresses polymer formation, leading to increased product yield (Shinde & Rode, 2017).

  • Synthesis of Methanesulfonohydrazides : A study focusing on the creation of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides through a three-component reaction involving sulfur dioxide insertion demonstrates a significant advance in chemical synthesis processes (An, Zheng, & Wu, 2014).

  • Benzofuran Derivatives Synthesis : The preparation of 1,2-benzisoxazole-3-methanesulfonates and sultone oximes highlights the importance of this chemical in synthesizing intermediates for pharmaceutical applications, such as anticonvulsant drugs (Arava, Siripalli, Nadkarni, & Chinnapillai, 2007).

Pharmacological and Chemical Properties

  • Potential Inhibitors of Angiogenesis : Research into 3-(azolylmethylene)-2,3-dihydrobenzo[b]furan-2-ones suggests these compounds could serve as potential inhibitors of angiogenesis, which is vital for developing treatments for various diseases, including cancer (Braud et al., 2003).

  • Fire-Safe Epoxy Thermosets : A furfural-based flame retardant synthesized for epoxy resins demonstrates the diverse industrial applications of derivatives of furan compounds (Xie, Huang, Tang, Liu, & Zhao, 2020).

  • Reactions for Pyran Derivatives Synthesis : Studies on 3-oxo-2,3-dihydrobenzofuran reactions with various compounds for the synthesis of pyran derivatives highlight the versatility of this chemical in creating diverse chemical structures (Mérour & Cossais, 1991).

  • Conversion to Benzoic Acid : Exploring the Diels-Alder and dehydration reactions of biomass-derived furan for synthesizing benzoic acid underscores the compound's role in green chemistry and sustainable processes (Mahmoud, Yu, Gorte, & Lobo, 2015).

  • Chemical Transformations in Acidic Environments : Research on dihydro-2,3 benzo-b furans’ rearrangements in acidic media to access benzo-b furans and 2h-benzo-b pyrans expands understanding of the compound's behavior under different chemical conditions (David, Sauleau, & Sauleau, 1988).

  • Inhibition of Microbial Quorum Sensing : The synthesis of bromomethylene furan-2(5H)-ones and their potential in inhibiting microbial quorum sensing highlights an important biological application of furan derivatives (Benneche, Hussain, Scheie, & Lönn-Stensrud, 2008).

  • High Molecular Weight Polybenzoxazoles Synthesis : Studies on the synthesis of high molecular weight polybenzoxazoles using PPA and their hydrolytic stability in acidic conditions reveal the compound's significance in polymer science (Kim, Einsla, Tchatchoua, & Mcgrath, 2005).

Properties

IUPAC Name

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O6S/c1-21(16,17)20-10-4-5-11-12(8-10)19-13(14(11)15)7-9-3-2-6-18-9/h2-8H,1H3/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBPAZKXCDFJGN-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CO3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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